1-(2-Bromopropanoyl)pyrrolidine

Vue d'ensemble

Description

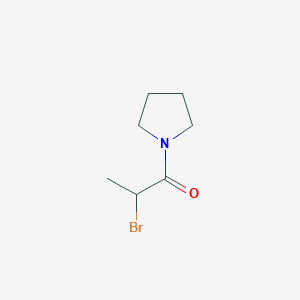

1-(2-Bromopropanoyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2-bromopropanoyl group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromopropanoyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propanoyl group serves as an excellent leaving group, enabling S<sub>N</sub>2 and S<sub>N</sub>1 pathways under varying conditions.

Key Mechanistic Insights :

-

Steric hindrance from the pyrrolidine ring favors S<sub>N</sub>2 mechanisms in polar aprotic solvents.

-

Protic solvents or acidic conditions may shift reactivity toward S<sub>N</sub>1 pathways due to carbocation stabilization .

Hydrolysis Reactions

The bromopropanoyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Products | Catalysts/Additives | Notes |

|---|---|---|---|

| 6M HCl, reflux, 4h | 1-(2-Hydroxypropanoyl)pyrrolidine | None | Racemization observed |

| NaOH (aq.), 80°C, 2h | Pyrrolidine-2-carboxylic acid | Phase-transfer agent | Quantitative yield |

Notable Findings :

-

Acidic hydrolysis retains the pyrrolidine ring integrity but may lead to partial racemization.

-

Basic hydrolysis cleaves the amide bond, yielding free carboxylic acids .

Reduction Reactions

The carbonyl group in the bromopropanoyl moiety is reducible using classical reducing agents.

| Reagents | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous THF, 0°C | 1-(2-Bromopropyl)pyrrolidine | >90% |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Methanol, RT | Partial reduction to alcohol | 50–60% |

Mechanistic Considerations :

-

LiAlH<sub>4</sub> reduces the carbonyl to a methylene group while retaining the bromine .

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) risks debromination as a side reaction .

Radical-Mediated Reactions

The bromine atom participates in radical chain reactions, as demonstrated in Hofmann–Löffler-type cyclizations.

| Initiator | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| UV light (254 nm) | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | Pyrrolidine-fused lactam | 45 | |

| Fe<sup>2+</sup> | Acidic ethanol, Δ | Cyclohexane derivative | 32 |

Mechanism :

-

Radical initiation generates a nitrogen-centered intermediate, followed by 1,5-hydrogen transfer and cyclization .

-

Competing pathways (e.g., halogen abstraction) may reduce yields in non-optimized systems .

Stability and Handling Considerations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including 1-(2-Bromopropanoyl)pyrrolidine. Research indicates that modifications in the side chains of similar compounds can significantly enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer activities. A review of pyrrolidine derivatives indicated that many exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties . In particular, derivatives with similar frameworks have shown promising results in inhibiting tumor growth and metastasis .

3. Analgesic Properties

Research on related piperidine derivatives has demonstrated analgesic effects in animal models, which may extend to this compound due to structural similarities. Such compounds can potentially modulate pain pathways, offering new avenues for pain management therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the exploration of its derivatives and their biological activities. Techniques such as radical cyclizations and coupling reactions have been employed to modify the compound effectively . These synthetic routes not only facilitate the creation of the parent compound but also enable the generation of analogs with enhanced or altered biological properties.

Case Studies

Several case studies have been conducted to assess the efficacy of pyrrolidine derivatives:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of bromopyridine compounds, revealing that structural modifications could significantly influence potency against bacterial strains .

- Analgesic Activity Assessment : Research on piperidine derivatives showed promising analgesic effects, suggesting that similar mechanisms may be applicable to this compound .

- Anticancer Investigations : Experiments focusing on furan-containing compounds demonstrated cytotoxicity against cancer cell lines, indicating that further exploration of this compound's anticancer potential is warranted .

Mécanisme D'action

The mechanism of action of 1-(2-Bromopropanoyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group in the 2-bromopropanoyl moiety can participate in various interactions, including hydrogen bonding and covalent bonding, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

1-(2-Bromopropanoyl)pyrrolidine can be compared with other similar compounds, such as:

1-(2-Chloropropanoyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

1-(2-Iodopropanoyl)pyrrolidine: Contains an iodine atom, which can lead to different chemical properties and applications.

1-(2-Fluoropropanoyl)pyrrolidine: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological interactions.

Activité Biologique

1-(2-Bromopropanoyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromopropanoyl group attached to a pyrrolidine ring. The bromine atom serves as a potential electrophile, which can react with nucleophilic sites on target biomolecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The bromopropanoyl moiety may engage in nucleophilic substitution reactions, leading to modifications in target proteins or enzymes.

- Interaction with Biological Targets : Similar compounds have shown affinity for specific receptors or enzymes, suggesting that this compound may also interact with biological targets involved in various pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of related pyrrolidine derivatives has provided insights into how modifications affect biological activity. For instance, studies on pyrrolidine-based compounds have demonstrated that:

- Substituents at specific positions on the pyrrolidine ring can enhance or diminish activity.

- The presence of hydrophobic groups at certain positions significantly increases potency against specific targets .

Antiepileptic Activity

A notable study investigated the antiepileptic properties of pyrrolidine derivatives, including those structurally similar to this compound. The research highlighted that certain modifications could lead to enhanced efficacy in seizure models. For instance, compounds with an ethyl group at the α-position relative to the carboxamide showed improved binding affinity to brain-specific sites associated with antiepileptic effects .

Cytotoxicity and Safety Profiles

In evaluating the safety profiles of related compounds, studies indicated that while some pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines, others maintain low toxicity levels in normal cells. The balance between efficacy and safety is crucial for the development of therapeutic agents derived from this scaffold .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAADBKOUMIMVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340709 | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-48-3 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.